molecular formula C12H10N2OS B6265459 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile CAS No. 1803588-74-0

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile

Cat. No. B6265459
CAS RN: 1803588-74-0
M. Wt: 230.3
InChI Key:
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Description

2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, also known as MMPTC, is a heterocyclic compound that is used in organic synthesis and as a pharmaceutical intermediate. It is a white solid with a molecular weight of 217.27 g/mol. MMPTC has been used for a variety of applications, including the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, including benzothiazoles, benzimidazoles, and benzoxazoles. Additionally, this compound has been used in the synthesis of a variety of peptide-based drugs, such as antibiotics and antiviral agents.

Mechanism of Action

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile acts as a nucleophile in organic reactions, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond formation results in the formation of a new product. Additionally, this compound can act as a catalyst in some reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

The use of 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and it is a versatile reagent that can be used in a variety of organic synthesis reactions. Additionally, this compound is a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. This compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is prone to hydrolysis, making it unsuitable for some reactions.

Future Directions

In the future, 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile could be used in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used to synthesize a variety of heterocyclic compounds, such as benzothiazoles, benzimidazoles, and benzoxazoles. Additionally, it could be used in the synthesis of peptide-based drugs, such as antibiotics and antiviral agents. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted to explore the potential of this compound as a catalyst in organic synthesis reactions.

Synthesis Methods

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile can be synthesized by a variety of methods, including the Knoevenagel condensation, the Staudinger reaction, and the Biginelli reaction. The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound to form a β-keto-ester. The Staudinger reaction is a reaction between an aldehyde and a phosphine to form a β-keto-phosphine oxide. The Biginelli reaction is a reaction between an aldehyde, a β-keto-ester, and a urea to form a β-diketone.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile involves the reaction of 2-bromo-5-phenyl-1,3-thiazole-4-carbonitrile with methoxymethyl magnesium bromide followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-bromo-5-phenyl-1,3-thiazole-4-carbonitrile", "Methoxymethyl magnesium bromide", "Diethyl ether", "Water", "Sodium sulfate", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-phenyl-1,3-thiazole-4-carbonitrile (1.0 g, 3.6 mmol) in diethyl ether (20 mL) and add methoxymethyl magnesium bromide (4.0 mmol) dropwise at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 10 minutes.", "Step 4: Extract the organic layer with sodium sulfate (10 mL) and filter.", "Step 5: Wash the organic layer with sodium bicarbonate (10 mL) and brine (10 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the resulting intermediate in acetic acid (10 mL) and add potassium permanganate (1.0 g, 6.3 mmol) slowly at room temperature.", "Step 8: Stir the reaction mixture for 2 hours and quench by adding water (10 mL).", "Step 9: Adjust the pH to 7-8 with sodium bicarbonate and extract the organic layer with diethyl ether (10 mL).", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] }

CAS RN

1803588-74-0

Molecular Formula

C12H10N2OS

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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